4-Bromo-p-terphenyl

Description

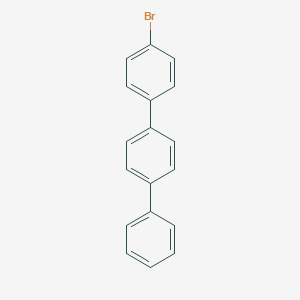

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(4-phenylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Br/c19-18-12-10-17(11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBGHWRYLJOQAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451896 | |

| Record name | 4-Bromo-p-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1762-84-1 | |

| Record name | 4-Bromo-p-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1':4',1''-Terphenyl,4-bromo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-p-terphenyl (CAS 1762-84-1)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Architect of Modern Electronics and Synthesis

In the vast landscape of chemical intermediates, certain molecules stand out not for their complexity, but for the elegant simplicity and profound utility they offer. 4-Bromo-p-terphenyl is one such cornerstone, a seemingly straightforward aromatic hydrocarbon that serves as a critical building block in materials science and organic synthesis. Its rigid, π-conjugated terphenyl backbone, combined with a strategically placed reactive bromine handle, makes it an indispensable precursor for the synthesis of advanced materials that define our modern technological era.[1] This guide, intended for the discerning researcher and development scientist, moves beyond a simple recitation of properties. Instead, it aims to provide a deeper understanding of the causality behind its applications, offering field-proven insights into its synthesis, characterization, and pivotal role in transformative technologies like Organic Light-Emitting Diodes (OLEDs) and as a scaffold in the nuanced world of medicinal chemistry.

Section 1: Core Molecular Profile and Physicochemical Properties

This compound is a solid, crystalline compound at room temperature, appearing as a white to off-white powder.[1] Its structure is characterized by three phenyl rings linked in a para configuration, with a single bromine atom substituted on one of the terminal rings. This structure imparts a high degree of thermal stability and a propensity for π-stacking interactions, which are crucial for its applications in electronic materials.

Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quantitative basis for its handling and application in various experimental settings.

| Property | Value | Source(s) |

| CAS Number | 1762-84-1 | [2] |

| Molecular Formula | C₁₈H₁₃Br | [2] |

| Molecular Weight | 309.21 g/mol | [2] |

| Melting Point | 232 °C | [3] |

| Boiling Point | 441.9 ± 14.0 °C (Predicted) | [3] |

| Density | 1.309 g/cm³ (Predicted) | [3] |

| Appearance | White to off-white powder/crystal | [1] |

| Solubility | Generally insoluble in water, soluble in hot organic solvents like toluene and nitrobenzene. |

Structural Representation

The molecular structure of this compound is fundamental to its reactivity and function. The Graphviz diagram below illustrates its atomic connectivity and three-dimensional arrangement.

Caption: Molecular structure of this compound.

Section 2: Synthesis and Purification

The primary route to this compound is through the electrophilic bromination of p-terphenyl.[4] This seemingly straightforward reaction requires careful control of conditions to favor mono-bromination at the 4-position and minimize the formation of di- and poly-brominated byproducts.

Representative Synthesis Protocol: Electrophilic Bromination of p-Terphenyl

This protocol is a representative method and may require optimization based on laboratory conditions and desired scale.

Materials:

-

p-Terphenyl

-

Liquid Bromine (Br₂)

-

Bromobenzene (solvent)

-

Methanol

-

Toluene

Procedure:

-

In a 2 L reaction flask equipped with a stirrer and reflux condenser, add p-terphenyl (100g) and bromobenzene (1 L).[5]

-

With stirring, carefully add liquid bromine (174g) to the mixture.[5]

-

Heat the reaction mixture to 100-105°C and maintain this temperature for 40 hours.[5] It is crucial to perform this reaction in a well-ventilated fume hood due to the evolution of hydrogen bromide gas.

-

After the reaction period, cool the mixture to room temperature (25-30°C).[5]

-

Slowly pour the reaction mixture into 2 L of methanol with stirring. This will precipitate the crude product.

-

Stir the methanol slurry for 30 minutes, then collect the solid by vacuum filtration.

-

Wash the filter cake with 800 mL of methanol to remove unreacted bromine and other soluble impurities.[5]

-

Dry the crude product in a vacuum oven at 60°C for 2 hours.[5]

Purification by Recrystallization

High purity is paramount for the use of this compound in electronic applications.[1][6] Recrystallization is an effective method for its purification.

Solvent System Selection: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[7] For this compound, toluene has been shown to be an effective solvent.[5] A mixed solvent system, such as ethanol/water or ethyl acetate/heptane, can also be effective where the compound is soluble in the first solvent and insoluble in the second.[7]

Representative Recrystallization Protocol (Toluene):

-

Transfer the dried crude product to a flask of appropriate size.

-

Add a minimal amount of hot toluene to dissolve the solid completely. The solution should be saturated.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled and then hot-filtered to remove the charcoal.

-

Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize yield, further cool the flask in an ice bath.

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of cold toluene.

-

Dry the crystals under vacuum to remove any residual solvent.

Section 3: Spectroscopic Characterization

Unambiguous identification and purity assessment of this compound are achieved through a combination of spectroscopic techniques. The following data are representative of what is expected for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. The aromatic region will show a complex multiplet pattern due to the coupling of protons on the three phenyl rings.

-

Predicted Chemical Shifts (δ, ppm):

-

~7.30-7.50 (m): Protons of the terminal unsubstituted phenyl ring.

-

~7.50-7.70 (m): Protons of the central phenyl ring and the brominated phenyl ring. The protons ortho to the bromine atom will be shifted downfield compared to the meta protons.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments.

-

Predicted Chemical Shifts (δ, ppm):

-

~122.0: Carbon bearing the bromine (ipso-carbon). The "heavy atom effect" of bromine causes an upfield shift compared to what would be expected based on electronegativity alone.[8]

-

~127.0 - 132.0: Aromatic CH carbons.

-

~138.0 - 141.0: Quaternary aromatic carbons (linking the phenyl rings).

-

FT-IR Spectroscopy

Infrared spectroscopy is used to identify the functional groups and the overall "fingerprint" of the molecule.

-

Characteristic Absorption Bands (cm⁻¹):

-

~3030-3100: C-H stretching of the aromatic rings.

-

~1600, 1480, 1400: C=C stretching vibrations within the aromatic rings.

-

~1000-1100: In-plane C-H bending.

-

~690-900: Out-of-plane C-H bending, which can be indicative of the substitution pattern on the phenyl rings.

-

~500-600: C-Br stretching.

-

Mass Spectrometry

Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion (M⁺):

-

A characteristic pair of peaks of nearly equal intensity at m/z 308 and 310, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[9]

-

-

Key Fragmentation Peaks:

-

m/z 229: Loss of the bromine atom ([M-Br]⁺).

-

m/z 152: Biphenyl fragment.

-

Section 4: Key Applications in Research and Development

The utility of this compound stems from its rigid aromatic core and the reactive C-Br bond, making it a versatile building block, particularly in the synthesis of π-conjugated systems.[1]

Intermediate for OLED and Liquid Crystal Materials

This compound is a crucial intermediate in the synthesis of materials for OLEDs and liquid crystal displays (LCDs).[1][10] The terphenyl core provides a robust, thermally stable scaffold with desirable electronic properties. The bromine atom serves as a synthetic handle for introducing other functional groups through cross-coupling reactions to fine-tune the photophysical properties, such as the emission color and efficiency of OLED emitters or the mesophase behavior of liquid crystals.[1][6] Specifically, it is used in the synthesis of blue fluorescent emitters, which are critical for full-color displays.[1][11]

Precursor in Suzuki-Miyaura Cross-Coupling Reactions

The C-Br bond in this compound is readily activated by palladium catalysts, making it an excellent substrate for Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of new carbon-carbon bonds, extending the π-conjugated system by coupling with various arylboronic acids. This is a powerful method for synthesizing complex biaryl and polyaryl structures that are central to many advanced materials.[10]

Caption: Suzuki-Miyaura coupling workflow with this compound.

Representative Protocol: Suzuki Coupling with 4-Methoxyphenylboronic Acid

This protocol is adapted from established procedures for similar aryl bromides and serves as a starting point for optimization.[12]

Materials:

-

This compound

-

4-Methoxyphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,1'-Bis(di-tert-butylphosphino)ferrocene (DtBuPF)

-

Potassium phosphate (K₃PO₄)

-

Anhydrous Tetrahydrofuran (THF) or Dioxane

-

Ethyl acetate

-

1N Hydrochloric acid (HCl)

-

Brine

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and anhydrous K₃PO₄ (2.0 equiv.).[12]

-

Add anhydrous THF or dioxane to achieve a concentration of approximately 0.1 M with respect to the this compound.

-

Degas the mixture by bubbling argon through the solution for 15-20 minutes.

-

In a separate vial, add Pd(OAc)₂ (0.02 equiv.) and DtBuPF (0.04 equiv.) and quickly add them to the reaction flask under a positive flow of argon.[12]

-

Seal the flask and heat the reaction mixture to 80°C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with 1N HCl (2x) and then with brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to yield the desired 4-(4-methoxyphenyl)-p-terphenyl.

Section 5: Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling this compound and the reagents used in its synthesis and reactions.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[14] Avoid contact with skin and eyes.[5]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not pour down the drain.[5][14]

-

Palladium Catalysts: Palladium on carbon can be pyrophoric, especially after use in hydrogenations. Handle with care under an inert atmosphere when possible.[16][17]

Section 6: Conclusion and Future Outlook

This compound is a testament to the principle that foundational molecules are the engines of innovation. Its utility in creating the advanced materials that power our displays and its versatility as a synthetic intermediate ensure its continued relevance in research and development.[1] As the demand for more efficient and stable OLEDs grows and the quest for novel molecular architectures in medicinal chemistry continues, the strategic application of this compound will undoubtedly play a significant role in shaping the future of these fields. Its robust structure and reliable reactivity provide a solid foundation upon which countless new technologies and therapies can be built.

References

- Wiley-VCH. (2007). Supporting Information.

- Xuzhou B&C Chem Co Ltd. (2018). Method for synthesizing 4,4'-dibromo p-terphenyl. Eureka | Patsnap.

- NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Foundation for High-Performance Materials in Electronics and Beyond.

- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.

- Bensaid, S., Laidaoui, N., Abed, D. E., Kacimi, S., & Doucet, H. (2018). Environmentally-Safe Conditions for a Palladium-Catalyzed Direct C3-Arylation with High Turn Over Frequency of Imidazo[1,2-b]pyridazines Using Aryl Bromides and Chlorides.

- University of Rochester, Department of Chemistry. How To: Purify by Crystallization.

- American Chemical Society. (n.d.). School Chemistry Laboratory Safety Guide.

- ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.

- University of British Columbia, Department of Chemistry. Practical Laboratory Safety.

- ResearchGate. Molecular peaks of bromide compounds.

- Google Patents. (n.d.). The preparation of bromo-p-terphenyl derivatives.

- Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina [Video]. YouTube.

- LabManager. (2025). Lab Safety Rules and Guidelines.

- ResearchGate. Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol.

- PubChemLite. This compound (C18H13Br).

- SpectraBase. 1,1':2',1''-Terphenyl, 4-bromo-4'-(4-bromophenyl)-3'-phenyl- - Optional[13C NMR] - Chemical Shifts.

- NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Foundation for High-Performance Materials in Electronics and Beyond.

- PubChem. 4,4''-Dibromo-p-terphenyl.

- Arkat USA, Inc. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC, 2009(xiii), 324-341.

- Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange.

- Chemguide. Fragmentation patterns in the mass spectra of organic compounds.

- ResearchGate. FTIR spectra of synthesized terphenyls.

- Chemistry LibreTexts. (2023). Interpreting Infrared Spectra.

- Chemistry Stack Exchange. (2016). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry.

- ChemRxiv. Photophysical properties of functionalized terphenyls and implications to photoredox catalysis.

- ResearchGate. (2025). Photophysical properties of functionalized terphenyls and implications to photoredox catalysis.

- ResearchGate. (2025). A convenient and efficient one pot synthesis of unsymmetrically substituted p-terphenyls via a phosphine-free double Suzuki cross-coupling protocol using 1,4-dibromo-2-nitrobenzene as the substrate.

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Specac Ltd. Interpreting Infrared Spectra.

- Gu, J., Shi, W., Zheng, H., Chen, G., Wei, B., & Wong, W. Y. (2023). The novel organic emitters for high-performance narrow-band deep blue OLEDs. Topics in Current Chemistry, 381(5), 26.

- NIST. p-Terphenyl. NIST Chemistry WebBook.

- ResearchGate. (2025). Recent Development of Blue Fluorescent OLED Materials and Devices.

- Oakwood Chemical. This compound.

- Status and Challenges of Blue OLEDs: A Review. PMC.

- ResearchGate. IR spectrum of p-terphenyl below and above the phase transition pressure.

- ResearchGate. Figure S26. 1 H NMR spectrum of p-terphenyl.

- OSTI.GOV. (2020). Novel Blue Phosphorescent Emitter Materials for OLED Lighting.

- Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material.

- MDPI. (2024). Advances in High-Efficiency Blue OLED Materials.

Sources

- 1. Highly Deep‐Blue Luminescent Twisted Diphenylamino Terphenyl Emitters by Bromine‐Lithium Exchange Borylation‐Suzuki Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [oakwoodchemical.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. GB2041915A - The preparation of bromo-p- terphenyl derivatives - Google Patents [patents.google.com]

- 5. Method for synthesizing 4,4'-dibromo p-terphenyl - Eureka | Patsnap [eureka.patsnap.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. rose-hulman.edu [rose-hulman.edu]

- 11. Status and Challenges of Blue OLEDs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 14. researchgate.net [researchgate.net]

- 15. Tips & Tricks [chem.rochester.edu]

- 16. chem.ubc.ca [chem.ubc.ca]

- 17. honrel.com [honrel.com]

An In-depth Technical Guide to 4-Bromo-p-terphenyl: A Core Building Block for Advanced Materials

Introduction: The Strategic Importance of 4-Bromo-p-terphenyl

In the landscape of advanced materials science and organic electronics, the strategic selection of molecular precursors is paramount. This compound (CAS No. 1762-84-1) emerges as a pivotal intermediate, distinguished by its rigid, π-conjugated terphenyl backbone and a strategically positioned reactive bromine atom.[1] This unique combination of a stable, high-performance core structure with a versatile functional handle makes it an indispensable building block for the synthesis of complex organic semiconductors, liquid crystals, and specialized polymers. Its primary significance lies in its role as a precursor for materials used in Organic Light-Emitting Diodes (OLEDs), where it contributes to the development of brighter, more efficient, and vibrant displays.[1] This guide provides an in-depth exploration of the core attributes of this compound, from its fundamental properties and synthesis to its critical applications, offering researchers and development professionals a comprehensive technical resource.

Part 1: Physicochemical and Structural Properties

The utility of this compound in complex synthetic applications is fundamentally dictated by its distinct physicochemical properties. The planar, aromatic terphenyl structure imparts significant thermal stability and facilitates efficient π-π stacking interactions, a crucial factor for charge transport in organic electronic devices.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1-bromo-4-(4-phenylphenyl)benzene | [2] |

| CAS Number | 1762-84-1 | [3][4][5] |

| Molecular Formula | C₁₈H₁₃Br | [2][3][4][5] |

| Molecular Weight | 309.20 g/mol | [3][4][6] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | ~232 °C | [4][7] |

| Boiling Point | 441.9 ± 14.0 °C (Predicted) | [4] |

| Density | 1.3 ± 0.1 g/cm³ | [4] |

| LogP | 6.54 | [4] |

Part 2: Synthesis and Purification

The synthesis of this compound is typically achieved through the electrophilic bromination of p-terphenyl. The core principle of this reaction is the substitution of a hydrogen atom on one of the terminal phenyl rings with a bromine atom. Controlling the reaction stoichiometry and conditions is critical to favor the mono-brominated product over di-brominated or other isomers.

Experimental Protocol: Synthesis via Electrophilic Bromination

This protocol is based on established methods for the bromination of aromatic compounds.

Objective: To synthesize this compound from p-terphenyl.

Materials:

-

p-Terphenyl

-

Liquid Bromine (Br₂)

-

Anhydrous solvent (e.g., Dichloromethane or Bromobenzene)

-

Methanol

-

Toluene

Procedure:

-

Reaction Setup: In a 3-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve p-terphenyl in a suitable anhydrous solvent like bromobenzene.[8]

-

Bromination: While stirring the solution, slowly add liquid bromine (typically 1 to 1.5 molar equivalents) from the dropping funnel. The reaction is often performed at an elevated temperature (e.g., 100-105 °C) for an extended period (24-48 hours) to ensure completion.[8]

-

Causality Insight: The use of an elevated temperature increases the reaction rate of this electrophilic aromatic substitution. The extended reaction time is necessary to achieve a high conversion of the starting material. The absence of a catalyst helps control the reaction to favor mono-bromination, though reaction times are longer.[8]

-

-

Quenching and Precipitation: After the reaction is complete, cool the mixture to room temperature (~25 °C). Pour the reaction mixture into a larger beaker containing methanol to precipitate the crude product.[8] Stir for approximately 30 minutes.

-

Causality Insight: this compound is poorly soluble in methanol, while the starting material and any excess bromine have some solubility. This allows for an initial purification by precipitation.

-

-

Filtration and Washing: Filter the precipitate using a Buchner funnel. Wash the collected solid cake thoroughly with methanol to remove residual impurities.[8]

-

Purification by Recrystallization: Dry the crude product. For further purification, recrystallize the solid from a suitable solvent like toluene.[8] This process involves dissolving the crude product in hot toluene and allowing it to cool slowly, which results in the formation of higher purity crystals.

-

Final Drying: Filter the purified crystals and dry them in a vacuum oven at a moderate temperature (e.g., 60 °C) to remove all traces of solvent.[8]

Caption: Workflow for the synthesis and purification of this compound.

Part 3: Analytical Characterization

To ensure the identity, purity, and structural integrity of synthesized this compound, a suite of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is used to confirm the arrangement of protons on the aromatic rings. The introduction of the bromine atom desymmetrizes the molecule, leading to a more complex splitting pattern for the protons on the brominated ring compared to the unsubstituted terminal phenyl ring.

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The carbon atom directly bonded to the bromine will show a characteristic downfield shift.

-

-

Gas Chromatography (GC): GC is a primary method for assessing the purity of the final product. A purity of >97.0% is often required for applications in organic electronics.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum can be used to confirm the presence of characteristic aromatic C-H and C=C stretching vibrations. The C-Br stretching frequency typically appears in the fingerprint region.

Part 4: Applications in Research and Drug Development

The true value of this compound lies in its application as a versatile building block.

Core Intermediate in OLED Materials

OLED technology relies on multi-layered structures of organic semiconductor materials. This compound is a foundational precursor for synthesizing the host and emitter molecules used in these devices.[1] Its rigid terphenyl core provides the necessary thermal stability and morphological robustness, while the bromine atom serves as a reactive site for building larger, more complex conjugated systems through cross-coupling reactions. These extended π-systems are essential for tuning the electronic properties, managing charge transport, and achieving efficient light emission in the final OLED device.[1]

Caption: Role of this compound in the synthesis of OLED materials.

Versatile Precursor in Cross-Coupling Reactions

The carbon-bromine bond in this compound is highly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[9][10] This allows for the precise and efficient formation of new carbon-carbon bonds. By coupling this compound with various arylboronic acids, chemists can systematically extend the π-conjugated system, creating a library of novel materials with tailored optoelectronic properties for applications ranging from organic field-effect transistors (OFETs) to chemical sensors.[1]

Caption: Suzuki-Miyaura coupling using this compound as a precursor.

Potential in Drug Development

While primarily known for its role in materials science, the terphenyl scaffold is also of interest in medicinal chemistry. The rigid structure can serve as a core to which various functional groups can be attached to interact with biological targets. Although direct applications of this compound are not widespread, its derivatives are explored. For instance, related brominated aromatic structures have been used as intermediates in the synthesis of kinase inhibitors, such as those targeting Fibroblast Growth Factor Receptor 1 (FGFR1), which is implicated in certain cancers.[11][12] The ability to functionalize the terphenyl core via the bromine handle makes it a valuable starting point for creating diverse molecular architectures for biological screening.

Part 5: Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound.

-

Hazard Identification: The compound is classified as harmful if swallowed.[7] It may also cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[13] When handling the powder, especially outside of a fume hood, a dust mask or respirator is recommended to avoid inhalation.[13]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.[14] Avoid generating dust.[13]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[15][16]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This should be done through a licensed professional waste disposal service.[13]

References

- ChemicalBook. (n.d.). This compound.

- Chemsrc. (2025, August 26). This compound.

- Oakwood Chemical. (n.d.). This compound.

- Fluorochem. (2024, December 19). Safety Data Sheet.

- Smolecule. (n.d.). Buy this compound | 1762-84-1.

- Patsnap. (n.d.). Method for synthesizing 4,4'-dibromo p-terphenyl.

- TCI Chemicals. (n.d.). This compound 1762-84-1.

- Capot Chemical Co., Ltd. (2018, December 7). MSDS of this compound.

- PubChem. (n.d.). 4,4''-Dibromo-p-terphenyl.

- Google Patents. (n.d.). The preparation of bromo-p-terphenyl derivatives.

- Sigma-Aldrich. (n.d.). 4,4''-Dibromo-p-terphenyl.

- Fisher Scientific. (n.d.). 4,4″-Dibromo-p-terphenyl 95.0+%.

- TCI Chemicals. (2025, March 24). SAFETY DATA SHEET.

- Sunway Pharm Ltd. (n.d.). This compound - CAS:1762-84-1.

- Sigma-Aldrich. (n.d.). 4-Bromo-1,1':3',1''-terphenyl.

- CymitQuimica. (2023, July 7).

- ResearchGate. (n.d.). 1H NMR and 13C NMR data of compounds 3-4.

- Fisher Scientific. (2010, September 2).

- The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for -.

- Organic Syntheses. (n.d.). p-BROMOBIPHENYL.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- Thermo Scientific Chemicals. (n.d.). 4,4''-Dibromo-p-terphenyl, 98%.

- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)

- ChemicalBook. (n.d.). o-Terphenyl(84-15-1) 13C NMR spectrum.

- ResearchGate. (n.d.). Suzuki coupling of 4-bromoacetophenone and phenylboronic acid to form 4-acetylbiphenyl.

- Ketone Pharma. (2024, August 29). 4-Bromo Phenol || A Comprehensive Overview.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI)

- Google Patents. (n.d.).

- PubMed Central. (2021, July 27). Terphenyl-Based Small-Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein–Protein Interaction.

- ResearchGate. (n.d.). Sequentially selective Suzuki coupling procedure to give p-terphenyl analogues.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- ResearchGate. (2020, July 13).

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- ResearchGate. (2025, August 6). Synthesis of Terphenyls.

- Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)

- NIH. (n.d.). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)

Sources

- 1. nbinno.com [nbinno.com]

- 2. Buy this compound | 1762-84-1 [smolecule.com]

- 3. This compound | 1762-84-1 [m.chemicalbook.com]

- 4. This compound | CAS#:1762-84-1 | Chemsrc [chemsrc.com]

- 5. This compound [oakwoodchemical.com]

- 6. This compound - CAS:1762-84-1 - Sunway Pharm Ltd [3wpharm.com]

- 7. This compound | 1762-84-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 8. Method for synthesizing 4,4'-dibromo p-terphenyl - Eureka | Patsnap [eureka.patsnap.com]

- 9. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. capotchem.cn [capotchem.cn]

- 14. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 15. tcichemicals.com [tcichemicals.com]

- 16. fishersci.com [fishersci.com]

physical properties of 4-Bromo-p-terphenyl

An In-depth Technical Guide to the Physical Properties of 4-Bromo-p-terphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 1762-84-1) is a pivotal chemical intermediate characterized by its rigid, aromatic structure.[1] It consists of a p-terphenyl core, a linear arrangement of three benzene rings, with a single bromine atom substituent. This unique combination of a large, conjugated π-system and a reactive halogen site makes it an invaluable building block in the synthesis of advanced functional materials and complex organic molecules.[1][2] Its physical properties are not merely data points but are direct consequences of its molecular architecture, dictating its behavior, processability, and, ultimately, its utility in high-performance applications such as organic light-emitting diodes (OLEDs) and pharmaceutical research.[1][3] This guide provides a detailed exploration of the core physical characteristics of this compound, the experimental methodologies for their determination, and the profound implications these properties have on its practical applications.

Core Physical Properties at a Glance

The fundamental are summarized below. These values are critical for predicting its behavior in various chemical and physical processes, from reaction setup to device fabrication.

| Property | Value | Source(s) |

| CAS Number | 1762-84-1 | [4][5][6] |

| Molecular Formula | C₁₈H₁₃Br | [4][5][7] |

| Molecular Weight | 309.2 g/mol | [4][5] |

| Appearance | White to off-white powder or crystal | [5] |

| Melting Point | 232 °C | [4][5] |

| Boiling Point | 441.9 ± 14.0 °C (Predicted) | [4] |

| Density | 1.309 g/cm³ | [4] |

| LogP (XLogP3) | 6.3 | [4] |

Detailed Analysis of Physical Characteristics

The macroscopic properties of a compound are intrinsically linked to its microscopic molecular structure. For this compound, its robust physical nature is a direct result of its chemical architecture.

Melting Point and Thermal Stability

The high melting point of 232 °C is a defining characteristic of this compound.[4][5] This is a direct consequence of its rigid and planar p-terphenyl backbone. The large surface area of the molecule allows for significant intermolecular van der Waals forces and potential π-π stacking interactions between the aromatic rings in the solid state. These strong, non-covalent forces require a substantial amount of thermal energy to overcome, resulting in a high melting point and excellent thermal stability. This stability is a critical attribute for its use in organic electronics, where materials must withstand the heat generated during device operation and fabrication processes like vacuum deposition.

Solubility Profile

With a predicted octanol-water partition coefficient (XLogP3) of 6.3, this compound is highly nonpolar and hydrophobic.[4] This is expected, given its structure is dominated by hydrocarbon rings. Consequently, it exhibits poor solubility in polar solvents like water but is soluble in nonpolar organic solvents such as toluene, chloroform, and tetrahydrofuran. This solubility profile is a key consideration in synthetic chemistry, guiding the choice of solvents for reactions (e.g., Suzuki coupling) and for purification techniques like recrystallization.

Crystallography and Molecular Structure

The p-terphenyl core enforces a linear, rigid geometry. The bromine atom, while only a single substituent, significantly influences the molecule's electronic properties and its packing in the crystal lattice. The presence of bromine introduces the possibility of halogen bonding—a specific type of non-covalent interaction where the bromine atom acts as an electrophilic region—which can direct the self-assembly and crystal structure of its derivatives.[8] This directed assembly is fundamental in crystal engineering and the development of materials with ordered molecular arrangements for optimized charge transport.[8]

Caption: Molecular structure of this compound.

Experimental Determination of Physical Properties

Accurate measurement of physical properties is essential for quality control and research. The protocols described here represent standard, validated methodologies.

Protocol: Melting Point Determination (Capillary Method)

This protocol provides a reliable method for determining the melting range of a solid crystalline sample like this compound.

Objective: To determine the temperature range over which the solid sample transitions to a liquid.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry. Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the bottom. The packed sample should be approximately 2-3 mm high.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Heating and Observation:

-

Set the heating rate to a rapid setting initially to approach the expected melting point (232 °C).

-

When the temperature is approximately 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute. This slow rate is crucial for an accurate reading.

-

Continuously observe the sample through the magnifying lens.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample has completely melted into a clear liquid (T₂).

-

The melting point is reported as the range T₁ - T₂. A narrow range (e.g., < 2 °C) is indicative of high purity.

-

Caption: Workflow for melting point determination.

Implications of Physical Properties in Core Applications

The physical characteristics of this compound are not just academic; they are the foundation of its utility in cutting-edge technology and research.

Materials Science: A Premier OLED Intermediate

The primary application of this compound is as an intermediate in the synthesis of materials for OLEDs.[1]

-

Structural Rigidity & Thermal Stability: The rigid terphenyl core leads to materials with high glass transition temperatures and morphological stability, preventing device degradation at operating temperatures.

-

Extended π-Conjugation: The series of aromatic rings creates a delocalized electron system. When incorporated into larger molecules, this facilitates efficient charge transport (of both holes and electrons), which is a prerequisite for high-performance OLEDs.

-

Reactive Bromine Handle: The C-Br bond is an ideal site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).[9] This allows chemists to easily "click" other functional aromatic groups onto the terphenyl backbone, precisely tuning the electronic and optical properties (like the emission color) of the final OLED material.[1]

Drug Development and Organic Synthesis

In drug discovery and organic synthesis, the terphenyl scaffold is recognized for its ability to orient functional groups in a well-defined three-dimensional space, making it a valuable core for designing inhibitors that target protein-protein interactions.[10]

-

Scaffold Rigidity: The predictable geometry of the terphenyl unit helps in designing molecules that fit precisely into the binding pockets of biological targets.

-

Chemical Versatility: The bromine atom provides a reliable reaction site for building molecular complexity.[2] This allows for the systematic synthesis of a library of compounds for structure-activity relationship (SAR) studies, a cornerstone of modern drug development.[11][12]

Caption: Link between physical properties and applications.

Conclusion

This compound is more than a simple chemical. Its physical properties—a high melting point, defined solubility, and rigid structure—are direct manifestations of its molecular design. These characteristics ensure its thermal stability and predictable behavior, while its reactive bromine atom provides the chemical versatility needed for innovation. This combination makes this compound a cornerstone material for advancing organic electronics and a valuable scaffold for the synthesis of novel chemical entities in pharmaceutical research, demonstrating a clear and powerful link between fundamental physical properties and high-value technological applications.

References

- NINGBO INNO PHARMCHEM CO.,LTD. This compound: A Foundation for High-Performance Materials in Electronics and Beyond.

- PubChem. 4,4''-Dibromo-p-terphenyl | C18H12Br2 | CID 12455998.

- Chemsrc. This compound | CAS#:1762-84-1.

- ResearchGate. (a) Molecular structures of 4,4′′‐dibromo‐p‐terphenyl (15) and....

- PubChemLite. This compound (C18H13Br).

- Semantic Scholar. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors.

- PubMed Central. (2021, July 27). Terphenyl-Based Small-Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein–Protein Interaction.

- Oakwood Chemical. This compound.

- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Versatility of 4-Bromo-m-terphenyl: From Synthesis to Application.

- PubMed. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer.

- Shaanxi Bloom Tech Co., Ltd. 4- bromo -p -terphenyl cas 1762-84-1.

- NIST WebBook. p-Terphenyl.

- NIST WebBook. Benzene, 1-bromo-4-phenoxy-.

- Bloom Tech. 4- Bromo -p -terphenyl cas 1762-84-1} تأمین کنندگان.

- MDPI. (2021, January 22). Adsorption of 4,4″-Diamino-p-Terphenyl on Cu(001): A First-Principles Study.

- Chemical Society Reviews. (2021, January 21). Pyrene-based metal organic frameworks: from synthesis to applications.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. ar.bloomtechz.com [ar.bloomtechz.com]

- 4. echemi.com [echemi.com]

- 5. This compound | 1762-84-1 [m.chemicalbook.com]

- 6. This compound | CAS#:1762-84-1 | Chemsrc [chemsrc.com]

- 7. PubChemLite - this compound (C18H13Br) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

- 9. Pyrene-based metal organic frameworks: from synthesis to applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00424C [pubs.rsc.org]

- 10. Terphenyl-Based Small-Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Solubility of 4-Bromo-p-terphenyl in Organic Solvents

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Bromo-p-terphenyl (CAS: 1762-84-1), a critical intermediate in the development of high-performance materials. Primarily geared towards researchers, chemists, and professionals in materials science and drug development, this document synthesizes theoretical principles with practical, field-proven methodologies for solubility determination. As a key building block for Organic Light-Emitting Diode (OLED) host materials, emitters, and other advanced pi-conjugated systems, a thorough understanding of its behavior in various organic solvents is paramount for optimizing reaction conditions, purification processes, and overall material performance.[1]

Physicochemical Profile of this compound

To understand the solubility of a compound, one must first examine its intrinsic physicochemical properties. This compound is a rigid, aromatic molecule. Its structure, composed of three linked benzene rings with a terminal bromine atom, dictates its interactions with solvent molecules. The large, non-polar terphenyl backbone is the dominant feature, suggesting limited solubility in polar solvents and favorable interactions with non-polar or aromatic solvents.

The high melting point and large octanol-water partition coefficient (LogP) further underscore its hydrophobic and non-polar nature. These properties are critical predictors of its solubility behavior, aligning with the fundamental principle of "like dissolves like."[2]

| Property | Value | Source |

| CAS Number | 1762-84-1 | [3][4] |

| Molecular Formula | C₁₈H₁₃Br | [3][5] |

| Molecular Weight | 309.20 g/mol | [3][5] |

| Melting Point | 232°C | [3] |

| Boiling Point | 441.9 ± 14.0 °C at 760 mmHg | [3] |

| LogP | 6.54 | [3] |

| Appearance | Solid | N/A |

Theoretical Framework: Why "Like Dissolves Like" Matters

The solubility of a solid in a liquid solvent is governed by the thermodynamics of the dissolution process, specifically the Gibbs free energy change (ΔG = ΔH - TΔS). For a substance to dissolve, ΔG must be negative.

-

Enthalpy of Solution (ΔH_sol): This term involves the energy required to break the solute-solute and solvent-solvent interactions and the energy released from forming new solute-solvent interactions. For this compound, the strong intermolecular forces in its crystal lattice (solute-solute) must be overcome. This requires a solvent that can form sufficiently strong interactions (solute-solvent) to compensate for this energy input. Due to its non-polar, aromatic structure, it interacts favorably with solvents through van der Waals forces and π-π stacking. Aromatic solvents like toluene or xylene are therefore expected to be effective.

-

Entropy of Solution (ΔS_sol): Dissolution generally leads to an increase in entropy as the ordered crystal lattice is broken down and the solute molecules become dispersed in the solvent. This term typically favors dissolution.

Given the non-polar nature of this compound, polar solvents like water or ethanol are poor candidates for dissolution. They cannot form effective interactions to overcome the solute's crystal lattice energy, and forcing the large, non-polar molecule into the structured network of a polar, hydrogen-bonded solvent would be enthalpically and entropically unfavorable.

Qualitative Solubility Profile

While extensive quantitative solubility data for this compound is not widely available in public literature, a qualitative assessment can be made based on its chemical structure and general principles. The following table provides an inferred solubility profile at ambient temperature. For precise applications, experimental verification is strongly recommended using the protocol outlined in the subsequent section.

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Aromatic Hydrocarbons | Toluene, Xylene | Soluble | "Like dissolves like"; strong π-π stacking and van der Waals interactions between the terphenyl core and the aromatic solvent. |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Soluble to Moderately Soluble | The polarity is moderate, and these solvents can effectively solvate large organic molecules without strong hydrogen bonding networks. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderately to Slightly Soluble | THF is a polar aprotic solvent that can solvate a range of compounds, but solubility may be limited by the high melting point and strong crystal lattice energy of the solute. |

| Polar Aprotic Solvents | N,N-Dimethylformamide (DMF) | Slightly Soluble | While polar, these solvents lack hydrogen-bond donating ability and may offer limited interaction with the non-polar solute. |

| Alcohols | Methanol, Ethanol | Insoluble to Very Slightly Soluble | The strong hydrogen-bonding network of the solvent makes it energetically unfavorable to create a cavity for the large, non-polar solute. |

| Non-polar Alkanes | Hexane, Cyclohexane | Insoluble to Very Slightly Soluble | Although non-polar, the intermolecular forces may not be strong enough to overcome the crystal lattice energy of the solid terphenyl. |

| Water | Water (H₂O) | Insoluble | Extreme polarity mismatch and inability to form hydrogen bonds lead to hydrophobicity. |

Experimental Protocol: Gravimetric Determination of Solubility

For definitive solubility data, the isothermal shake-flask method followed by gravimetric analysis is a robust and reliable technique.[6] This protocol ensures the solution reaches equilibrium, providing a trustworthy measurement of saturation solubility.

Logical Workflow for Solubility Determination

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Methodology

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25°C).

Materials:

-

This compound (high purity)

-

Solvent of choice (HPLC grade or higher)

-

Analytical balance (±0.1 mg accuracy)

-

Temperature-controlled orbital shaker or water bath

-

Glass vials with PTFE-lined caps

-

Volumetric flasks and pipettes

-

Syringe and 0.22 µm PTFE syringe filter

-

Vacuum oven or nitrogen blow-down evaporator

Procedure:

-

Preparation: Add an excess amount of this compound to a glass vial to ensure that a saturated solution can be formed. The presence of undissolved solid at the end of the experiment is essential for confirming saturation.

-

Solvent Addition: Accurately add a known volume (e.g., 5.00 mL) of the chosen solvent to the vial.

-

Equilibration: Securely cap the vial and place it in the temperature-controlled shaker set to 25°C. Allow the mixture to equilibrate for at least 48-72 hours.[6] A prolonged equilibration time is crucial for compounds with slow dissolution kinetics to ensure the solution is truly saturated.

-

Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle for several hours in the same temperature-controlled environment.

-

Filtration: Carefully draw a sample of the supernatant using a syringe. Attach a 0.22 µm PTFE filter to the syringe to remove any microscopic solid particles and transfer a precise volume (e.g., 2.00 mL) of the clear, saturated solution into a pre-weighed (tared) vial. Self-Validation Check: The filter must be compatible with the solvent to prevent leaching of extractables.

-

Solvent Evaporation: Place the tared vial containing the filtrate into a vacuum oven at a moderate temperature or use a gentle stream of nitrogen to slowly evaporate the solvent completely. Avoid high heat to prevent degradation or sublimation of the solute.

-

Final Weighing: Once the solid residue is completely dry, re-weigh the vial. The difference between this final mass and the initial tare mass is the mass of the dissolved this compound.

-

Calculation: Calculate the solubility using the following formula: Solubility (g/L) = (Mass of residue (g)) / (Volume of filtrate taken (L))

Safety and Handling

This compound requires careful handling in a laboratory setting. According to safety data sheets, it may cause respiratory irritation.[5] Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[5]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5] Avoid contact with skin and eyes.

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for fires.[5]

Disclaimer: This guide is for informational purposes. Always consult the specific Safety Data Sheet (SDS) for the material before use and adhere to all institutional safety guidelines.[5][7]

Conclusion

This compound exhibits solubility characteristics typical of a large, non-polar aromatic compound. It is expected to be readily soluble in aromatic and halogenated solvents while remaining largely insoluble in polar solvents like alcohols and water. This behavior is a direct consequence of its molecular structure and the governing thermodynamic principles of dissolution. For applications requiring precise concentration control, the provided gravimetric protocol offers a reliable and self-validating method for experimental solubility determination, empowering researchers to optimize their synthetic and material processing workflows.

References

- This compound | CAS#:1762-84-1 | Chemsrc. [Link]

- This compound: A Foundation for High-Performance Materials in Electronics and Beyond - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- MSDS of this compound. [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of 4-Bromo-p-terphenyl

An Inquiry into Molecular Conformation and Supramolecular Architecture

Executive Summary: 4-Bromo-p-terphenyl is a significant chemical intermediate, pivotal in the synthesis of advanced materials for organic electronics and as a versatile building block in drug discovery. Understanding its three-dimensional structure is paramount for predicting and tuning its material properties. This guide addresses the crystal structure of this compound. In the absence of a publicly available, definitive single-crystal X-ray diffraction study for the 4-bromo isomer, this document provides a comprehensive analysis by leveraging high-quality crystallographic data from its close structural analog, 2-Bromo-p-terphenyl. Through a comparative approach, we elucidate the anticipated molecular geometry, predict the nature of its intermolecular interactions, and discuss how these structural features influence its functional applications. This guide includes detailed, field-proven protocols for its synthesis and crystallization, offering a robust framework for researchers in materials science and pharmaceutical development.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₈H₁₃Br, is an aromatic compound featuring a p-terphenyl backbone with a single bromine substituent.[1][2] The p-terphenyl scaffold, a series of three linearly-linked benzene rings, provides a rigid and extended π-conjugated system. This inherent structure is foundational for developing organic semiconductors used in applications like Organic Light-Emitting Diodes (OLEDs).[3] The bromine atom is not merely a substituent; it is a highly functional reactive site. It provides a key handle for chemists to build more complex molecular architectures through various cross-coupling reactions, such as the Suzuki or Stille couplings.[4] This versatility makes this compound an invaluable precursor for creating novel polymers, organic transistors, and specialized compounds for pharmaceutical research.[3][5]

For both materials scientists and drug development professionals, a deep understanding of the solid-state structure is critical. The crystal packing—how individual molecules arrange themselves in a lattice—dictates key bulk properties, including thermal stability, charge transport mobility in semiconductors, and solubility for pharmaceutical applications. Intermolecular interactions, such as π-π stacking and halogen bonding, govern this packing. Therefore, elucidating the crystal structure provides a direct map to understanding and engineering these macroscopic properties.

Synthesis and Crystallization: A Practical Workflow

The generation of high-quality single crystals suitable for X-ray diffraction is a multi-step process that begins with the synthesis of high-purity material. The following protocols are based on established organometallic and purification techniques.

Synthesis via Suzuki Coupling

The Suzuki cross-coupling reaction is a powerful and reliable method for forming the C-C bonds necessary to construct the terphenyl backbone. This approach offers high yields and tolerance for various functional groups. A plausible and efficient route involves coupling 4-bromobiphenyl with 4-bromophenylboronic acid, though other variations exist.[4]

Experimental Protocol:

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-biphenylboronic acid (0.1 mol), 1-bromo-2-iodobenzene (0.1 mol), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%).

-

Solvent and Base Addition: Add a 2M aqueous solution of sodium carbonate (Na₂CO₃) (0.6 mol).

-

Reaction Execution: The mixture is refluxed for 12 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Workup: After cooling to room temperature, the reaction is quenched with water. The aqueous layer is extracted three times with dichloromethane (CH₂Cl₂).

-

Purification: The combined organic layers are washed with a saturated aqueous NaCl solution, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

-

Chromatography: The resulting crude residue is purified by silica gel column chromatography using a hexane/dichloromethane solvent system to yield the pure this compound as a colorless solid.[4]

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Single Crystal Growth

The key to successful single-crystal X-ray diffraction is the growth of a well-ordered, single crystal of appropriate size and quality.[6] Slow evaporation is a reliable technique for molecules of this type.

Experimental Protocol:

-

Solvent Selection: Prepare a saturated solution of the purified this compound in a suitable solvent system. A mixture of dichloromethane and hexane is often effective.

-

Crystallization Setup: Place the solution in a small, clean vial. Cover the vial with a cap or parafilm, and pierce it with a few small holes using a needle. This allows for slow evaporation of the solvent.

-

Incubation: Store the vial in a vibration-free environment at a constant, cool temperature.

-

Crystal Harvest: Over several days to a week, as the solvent slowly evaporates, single crystals should form. Carefully select a well-formed, transparent crystal for analysis.[4]

Structural Analysis: A Comparative and Predictive Approach

As of early 2026, a definitive crystal structure for this compound is not available in major public crystallographic databases. However, a detailed structure for its isomer, 2-Bromo-p-terphenyl , has been published.[4] By analyzing this known structure, we can make robust predictions about the 4-bromo isomer.

Known Structure: 2-Bromo-p-terphenyl

The crystal structure of 2-Bromo-p-terphenyl provides a crucial reference point. Its crystallographic data reveals significant insights into the molecule's conformation and packing.[4]

| Parameter | Value for 2-Bromo-p-terphenyl |

| Chemical Formula | C₁₈H₁₃Br |

| Molecular Weight | 309.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 27.039 (10) |

| b (Å) | 7.597 (3) |

| c (Å) | 18.907 (7) |

| β (°) | 133.650 (5) |

| Volume (ų) | 2810 (2) |

| Z (molecules/cell) | 8 |

| Table 1: Crystallographic data for 2-Bromo-p-terphenyl. Data sourced from Moon et al. (2010).[4] |

Key Structural Features of 2-Bromo-p-terphenyl:

-

Molecular Conformation: The molecule is not planar. The steric hindrance from the bromine atom at the ortho-position (the 2-position) forces the phenyl rings to twist relative to each other. The dihedral angles between the central benzene ring and the outer phenyl and bromophenyl rings are 33.47° and 66.35°, respectively.[4] This significant twist disrupts the planarity of the π-system.

-

Intermolecular Interactions: The crystal packing is stabilized by a combination of weak interactions. These include C-H···π interactions, where a hydrogen atom from one molecule interacts with the electron cloud of a phenyl ring on a neighboring molecule. Additionally, weak Br···Br interactions with a distance of 3.5503 Å are observed, which help to stabilize the crystal packing.[4]

Predicted Structure: this compound

By moving the bromine atom from the sterically crowded 2-position to the 4-position, we can predict several key changes in the crystal structure.

-

Molecular Conformation: The removal of the ortho-substituent should significantly reduce the steric hindrance between the phenyl rings. This would allow the molecule to adopt a much more planar conformation, similar to the parent p-terphenyl molecule. This planarity enhances the efficiency of π-π stacking.

-

Molecular Symmetry: The 4-bromo isomer possesses a higher degree of molecular symmetry than the 2-bromo isomer. This increased symmetry often leads to more efficient and denser crystal packing.

-

Intermolecular Interactions: The dominant intermolecular forces are likely to be strong π-π stacking interactions due to the molecule's planarity. Additionally, C-H···π interactions will be present. The bromine atom at the 4-position will be more accessible for forming halogen bonds (C-Br···X), which are highly directional and can be a powerful tool in crystal engineering.

Diagram of Predicted Molecular Packing:

Caption: Predicted key intermolecular interactions in the this compound crystal.

Structure-Property Relationships and Applications

The predicted structural features of this compound have direct implications for its use in research and development.

-

For Materials Science: The anticipated planarity and strong π-π stacking would be highly beneficial for charge transport in organic semiconductor applications. Efficient stacking creates pathways for electrons to move between molecules, a critical factor for high-performance OLEDs and organic field-effect transistors (OFETs).[3] The bromine atom's position also allows for its use as a building block to create even larger, well-defined conjugated systems.[5]

-

For Drug Development: While the terphenyl scaffold itself has been explored in drug design, for instance as inhibitors of protein-protein interactions, the primary role of this compound is as a synthetic intermediate.[7] The accessible bromine atom allows for the facile introduction of various pharmacophores through cross-coupling chemistry, enabling the rapid generation of libraries of complex molecules for screening and lead optimization. The predictable geometry of the terphenyl core provides a rigid scaffold, which is often desirable in designing potent and selective drug candidates.

Conclusion

While the definitive crystal structure of this compound awaits experimental determination, a robust and scientifically sound model can be constructed through comparative analysis with its isomer, 2-Bromo-p-terphenyl. The shift of the bromine atom from the ortho to the para position is predicted to induce a significant conformational change towards planarity, fostering more efficient π-π stacking and enabling different supramolecular interactions like halogen bonding. These structural characteristics are intrinsically linked to its high performance as an intermediate for organic electronics and its versatility as a scaffold in synthetic chemistry. This guide provides both the theoretical framework and the practical protocols necessary for researchers to synthesize, crystallize, and ultimately utilize this important molecule, underscoring the critical need for continued investigation to experimentally validate these structural predictions.

References

- Chemsrc. (2026). This compound.

- PubChem. (2026). 4,4''-Dibromo-p-terphenyl.

- ResearchGate. (n.d.). (a) Molecular structures of 4,4′′‐dibromo‐p‐terphenyl (15) and...

- PubChemLite. (2026). This compound (C18H13Br).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Foundation for High-Performance Materials in Electronics and Beyond.

- Google Patents. (n.d.). GB2041915A - The preparation of bromo-p- terphenyl derivatives.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Versatility of 4-Bromo-m-terphenyl: From Synthesis to Application.

- Oakwood Chemical. (n.d.). This compound.

- Amanote Research. (n.d.). (PDF) 2-Bromo-P-Terphenyl - Acta Crystallographica Section.

- Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors.

- PubMed. (2021). Terphenyl-Based Small-Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein-Protein Interaction.

- PubMed Central. (n.d.). Discovery of p-Terphenyl Metabolites as Potential Phosphodiesterase PDE4D Inhibitors from the Coral-Associated Fungus Aspergillus sp. ITBBc1.

- Moon, S. H., Yoon, H., & Kang, Y. (2010). 2-Bromo-p-terphenyl. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1743.

- Patsnap. (n.d.). Method for synthesizing 4,4'-dibromo p-terphenyl.

- National Institutes of Health. (n.d.). Crystal structure and Hirshfeld surface studies of 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate.

- ResearchGate. (n.d.). Synthesis and single-crystal X-ray characterization of 4,4''-functionalized 4'-(4-bromophenyl)-2,2':6',2''-terpyridines.

- Organic Syntheses. (n.d.). p-BROMOBIPHENYL.

- SlidePlayer. (n.d.). Determination of crystal structure by single crystal X-ray diffraction.

- MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction.

Sources

- 1. PubChemLite - this compound (C18H13Br) [pubchemlite.lcsb.uni.lu]

- 2. This compound | 1762-84-1 [m.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-Bromo-p-terphenyl - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 7. 4,4''-Dibromo-p-terphenyl | C18H12Br2 | CID 12455998 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Spectral Landscape of 4-Bromo-p-terphenyl: An In-depth Technical Guide to ¹H and ¹³C NMR Analysis

This technical guide provides a comprehensive exploration of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Bromo-p-terphenyl. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical considerations for acquiring and interpreting NMR data for this complex aromatic system. We will explore the nuances of spectral assignment, the influence of the bromine substituent, and the experimental protocols necessary for obtaining high-quality, unambiguous data.

Introduction: The Structural Significance of this compound

This compound belongs to the class of polyaromatic hydrocarbons, a structural motif prevalent in materials science and medicinal chemistry. Its rigid, planar structure, and the presence of a reactive bromine atom make it a valuable building block in organic synthesis, particularly for the development of liquid crystals, organic light-emitting diodes (OLEDs), and pharmaceutical intermediates. A thorough understanding of its spectral properties is paramount for its unambiguous identification, purity assessment, and the characterization of its derivatives. NMR spectroscopy stands as the most powerful tool for elucidating the precise atomic connectivity and electronic environment of this molecule.

Foundational Principles of NMR Spectroscopy for Aromatic Systems

¹H and ¹³C NMR spectroscopy provide a detailed map of the hydrogen and carbon framework of a molecule, respectively. In aromatic systems like this compound, the chemical shifts of protons and carbons are highly sensitive to the effects of ring currents, substituent-induced electronic effects (both inductive and resonance), and steric interactions.

The delocalized π-electron system in the phenyl rings generates a strong diamagnetic ring current when placed in an external magnetic field. This current deshields the protons on the periphery of the rings, causing them to resonate at a characteristically downfield region (typically 7-8 ppm in ¹H NMR). The carbon signals in ¹³C NMR are also influenced by the aromaticity, appearing in the approximate range of 110-150 ppm.

The bromine atom, an electronegative substituent, exerts both an inductive electron-withdrawing effect and a resonance electron-donating effect. The interplay of these two opposing forces influences the electron density at various positions on the substituted phenyl ring, leading to characteristic shifts in the NMR spectra that are key to assigning the signals to specific atoms.

Experimental Protocol for NMR Data Acquisition

Obtaining high-resolution and artifact-free NMR spectra is crucial for accurate analysis. The following protocol outlines the key experimental considerations for the analysis of this compound.

Sample Preparation

-

Solvent Selection : A deuterated solvent that can effectively dissolve this compound is required. Chloroform-d (CDCl₃) is a common and suitable choice due to its excellent dissolving power for many organic compounds and its single residual proton peak at 7.26 ppm, which typically does not interfere with the aromatic signals of the analyte.

-

Concentration : A concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is generally sufficient for obtaining good quality ¹H and ¹³C NMR spectra on a modern NMR spectrometer.

-

Internal Standard : Tetramethylsilane (TMS) is universally used as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer. Adjustments may be necessary for instruments with different field strengths.

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Frequency | 400 MHz | 100 MHz |

| Pulse Program | Standard single pulse | Proton-decoupled single pulse |

| Spectral Width | 12-16 ppm | 220-240 ppm |

| Acquisition Time | 2-4 seconds | 1-2 seconds |

| Relaxation Delay | 1-5 seconds | 2-5 seconds |

| Number of Scans | 8-16 | 128-1024 (or more) |

| Temperature | 298 K (25 °C) | 298 K (25 °C) |

Causality Behind Experimental Choices:

-

A longer relaxation delay in ¹³C NMR is crucial for obtaining quantitative data, especially for quaternary carbons which have longer relaxation times.

-

Proton decoupling in ¹³C NMR simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon atom.

Analysis of the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals in the aromatic region. Due to the molecule's symmetry, a specific number of distinct proton environments is anticipated. A detailed analysis requires consideration of chemical shifts, integration, and coupling patterns (multiplicity).

Diagram: Molecular Structure and Proton Numbering of this compound

Caption: Structure of this compound with proton numbering.

Predicted ¹H NMR Spectral Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2'', H-6'' | ~7.50-7.60 | Doublet | ~8.0 | 2H |

| H-3'', H-5'' | ~7.60-7.70 | Doublet | ~8.0 | 2H |

| H-2', H-6' | ~7.65-7.75 | Doublet | ~8.0 | 2H |

| H-3', H-5' | ~7.65-7.75 | Doublet | ~8.0 | 2H |

| H-2, H-6 | ~7.60-7.70 | Doublet | ~7.5 | 2H |

| H-3, H-5 | ~7.40-7.50 | Triplet | ~7.5 | 2H |

| H-4 | ~7.30-7.40 | Triplet | ~7.5 | 1H |

Interpretation:

-

Brominated Ring (Ring C): The protons on the brominated phenyl ring (H-2'', H-6'' and H-3'', H-5'') are expected to appear as two distinct doublets due to the electronic influence of the bromine atom. The protons ortho to the bromine (H-3'', H-5'') are likely to be slightly deshielded compared to the meta protons (H-2'', H-6'').

-

Central Ring (Ring B): Due to the para-substitution, the protons on the central phenyl ring (H-2', H-6' and H-3', H-5') will appear as a pair of doublets, characteristic of an AA'BB' spin system, though they may overlap.

-

Terminal Phenyl Ring (Ring A): The protons of the unsubstituted terminal phenyl ring will give rise to three signals: a doublet for the ortho protons (H-2, H-6), a triplet for the meta protons (H-3, H-5), and a triplet for the para proton (H-4).

Analysis of the ¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum of this compound will show a series of sharp singlets, each corresponding to a unique carbon environment. The chemical shifts will be influenced by hybridization, aromaticity, and the electronic effects of the bromine substituent.

Diagram: Carbon Numbering of this compound

Caption: Structure of this compound with carbon numbering.

Predicted ¹³C NMR Spectral Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-4'' (C-Br) | ~121-123 |

| C-3'', C-5'' | ~131-133 |

| C-2'', C-6'' | ~128-130 |

| C-1'' | ~139-141 |

| C-1', C-4' | ~139-141 |

| C-2', C-6' | ~127-129 |

| C-3', C-5' | ~127-129 |

| C-1 | ~140-142 |

| C-4 | ~127-129 |

| C-2, C-6 | ~127-129 |

| C-3, C-5 | ~128-130 |

Interpretation:

-

Carbon Bearing Bromine (C-4''): The carbon directly attached to the bromine atom (ipso-carbon) is expected to be shielded due to the "heavy atom effect" of bromine, resulting in an upfield shift compared to other quaternary carbons.

-

Quaternary Carbons: The other quaternary carbons (C-1, C-4, C-1', C-4', and C-1'') will resonate in the downfield region of the aromatic spectrum, typically between 139 and 142 ppm.

-

Protonated Carbons: The protonated carbons will appear in the region of approximately 127-133 ppm. The specific chemical shifts will be influenced by their position relative to the bromine atom and the other phenyl rings.

Advanced NMR Techniques for Unambiguous Assignment

For a molecule with multiple overlapping signals in the aromatic region, one-dimensional NMR spectra may not be sufficient for a complete and unambiguous assignment. Two-dimensional (2D) NMR techniques are invaluable in such cases.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify adjacent protons within the same phenyl ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

Diagram: Workflow for NMR Spectral Analysis

Caption: A logical workflow for the complete NMR analysis of this compound.

Conclusion

References